Diethylethylether
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H26O |
|---|---|
Molecular Weight |
186.33 g/mol |
IUPAC Name |
3-methyl-3-(3-methylpentan-3-yloxy)pentane |
InChI |
InChI=1S/C12H26O/c1-7-11(5,8-2)13-12(6,9-3)10-4/h7-10H2,1-6H3 |
InChI Key |
KXEAZJHCOWBLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(C)(CC)CC |
Origin of Product |
United States |
Historical and Conceptual Development of Diethyl Ether Chemistry
Early Synthesis and Recognition of the Chemical Entity
The synthesis of diethyl ether is attributed to Valerius Cordus in 1540. Cordus, a German botanist and apothecary, described a method involving the distillation of a mixture of ethanol (B145695) and sulfuric acid. He referred to the resulting volatile liquid as "sweet oil of vitriol" (oleum dulce vitrioli), a name reflecting its sweet odor and its production using sulfuric acid, which was historically known as oil of vitriol. wikipedia.orgyale.edufishersci.co.ukbritannica.comwikipedia.orgsigmaaldrich.comtestbook.com This early synthesis demonstrated a chemical transformation yielding a substance with distinct properties from its starting materials.
While Cordus is credited with the first clear description of its synthesis, there are suggestions that the compound may have been prepared as early as the 13th century by figures such as Ramon Llull. wikipedia.orgyale.eduwikidoc.org However, Cordus's work provided a more detailed account, allowing for its recognition as a distinct chemical entity. The reaction essentially involved the acid-catalyzed dehydration of ethanol:
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
| Ethanol | Sulfuric Acid* | Diethyl Ether | Water |
*Sulfuric acid acts as a catalyst in this reaction.
Evolution of Chemical Understanding and Nomenclature
Following Cordus's initial synthesis, the substance remained a subject of study. In 1729, the German chemist August Sigmund Frobenius bestowed the name "ether" upon the compound, referring to its highly volatile nature and drawing a parallel to the classical concept of a subtle substance filling the upper regions of space. wikipedia.orgyale.edufishersci.co.ukbritannica.comwikipedia.orgwikidoc.org This new name gradually replaced "sweet oil of vitriol."
Early chemists grappled with the composition and constitution of ether and its relationship to ethanol. Antoine Fourcroy suggested that ether was formed by the removal of water from ethanol, a hypothesis later supported by the work of Nicolas-Théodore de Saussure in 1807 and Joseph Louis Gay-Lussac in 1815. yale.eduyale.edu Charles François Boullay observed that a small amount of sulfuric acid could facilitate the production of large quantities of ether and water, indicating that the acid was not a stoichiometric reactant but rather a catalyst. yale.eduyale.edu This catalytic role was further suggested by Eilhard Mitscherlich and Jöns Jacob Berzelius. yale.eduyale.edu
In the early to mid-19th century, prominent chemists like Justus von Liebig and Jean-Baptiste Dumas conducted elemental analyses to determine the empirical formula of ether. yale.eduroyalsocietypublishing.orgfupress.net Liebig, influenced by the developing radical theory, proposed that ether could be viewed as an oxide of a hypothetical "ethyl" radical (C4H10, based on the atomic weights used at the time). yale.eduyale.eduwikipedia.org Dumas also contributed to the understanding of ether's composition through his "etherin theory," which proposed ether was composed of ethylene (B1197577) and water. fupress.netwikipedia.org
A pivotal moment in understanding the structure of ethers came with the work of Alexander Williamson in 1850. britannica.combyjus.comwikipedia.orgunacademy.comchemistrytalk.orglibretexts.org Williamson's synthesis, now known as the Williamson ether synthesis, involved the reaction of an alkoxide with an alkyl halide. This reaction provided strong evidence for the connectivity of atoms in ether, supporting the structure where an oxygen atom is bonded to two ethyl groups. byjus.comwikipedia.orgunacademy.comchemistrytalk.orglibretexts.org This work was crucial in disproving earlier theories and establishing the correct molecular structure of diethyl ether as (C2H5)2O.
The modern chemical formula for diethyl ether is C4H10O. wikipedia.orgfishersci.co.uksigmaaldrich.comtestbook.comwikidoc.orguni.lu Under the IUPAC nomenclature system, it is systematically named ethoxyethane, reflecting the presence of an ethyl group (ethoxy) bonded to an ethane (B1197151) group. fishersci.co.uktestbook.com The evolution from descriptive names like "sweet oil of vitriol" and "ether" to the systematic nomenclature and established molecular formula highlights the progression of chemical understanding from observational descriptions to a detailed molecular-level view.
Advanced Synthetic Methodologies for Diethyl Ether
Industrial Production Processes
The large-scale synthesis of diethyl ether is dominated by two principal routes derived from ethylene (B1197577) and ethanol (B145695), reflecting the economic and practical considerations of the chemical industry.
Vapor-Phase Hydration of Ethylene as a Byproduct Pathway
One of the common industrial methods for producing diethyl ether is as a byproduct of the vapor-phase hydration of ethylene to manufacture ethanol. wvu.eduresearchgate.net In this process, a mixture of ethylene and water is reacted at elevated temperatures and pressures over a solid acid catalyst. google.comchegg.com While the primary goal is the formation of ethanol, a side reaction occurs where some of the ethanol product is converted to diethyl ether. brainly.com
The reaction stream fed to the reactor typically contains a high concentration of ethylene along with water. chegg.com The main reaction for ethanol production is: C₂H₄ + H₂O ⇌ C₂H₅OH
Simultaneously, a secondary reaction leads to the formation of diethyl ether: 2 C₂H₅OH ⇌ (C₂H₅)₂O + H₂O
The output from the reactor is a mixture containing unreacted ethylene, water, the main product ethanol, and the byproduct diethyl ether. brainly.com The diethyl ether is then separated from the ethanol and water during the purification stages. google.com Although this is a significant source of diethyl ether, the selectivity for its formation is generally low as it is an undesired side reaction in ethanol synthesis. researchgate.net
Dehydration of Ethanol (Acid Catalysis)
The most direct and historically significant industrial method for producing diethyl ether is the acid-catalyzed dehydration of ethanol. researchgate.netslideshare.netmatec-conferences.org This process involves the elimination of one molecule of water from two molecules of ethanol. The reaction conditions, particularly temperature, are critical in determining the major product. Lower temperatures (around 130-140°C) favor the intermolecular dehydration to form diethyl ether, while higher temperatures (around 170-180°C) promote intramolecular dehydration, yielding ethylene. jove.comyoutube.comlibretexts.org This synthesis can be performed using either homogeneous or heterogeneous acid catalysts.
The traditional and well-established method for diethyl ether synthesis is the use of a strong protic acid, typically concentrated sulfuric acid, as a homogeneous catalyst. slideshare.netquora.com The process is often referred to as the acid ether synthesis. slideshare.net
The reaction mechanism involves three key steps:
Protonation of Ethanol : An ethanol molecule is protonated by the acid catalyst, forming a protonated alcohol (an oxonium ion). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂). masterorganicchemistry.comdoubtnut.comyoutube.com
Nucleophilic Attack : A second molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbon of the protonated alcohol in a bimolecular nucleophilic substitution (Sₙ2) reaction. jove.commasterorganicchemistry.com This results in the displacement of a water molecule and the formation of a protonated ether. jove.comdoubtnut.com
Deprotonation : The protonated ether is deprotonated, typically by another ethanol molecule or water, to yield diethyl ether and regenerate the acid catalyst. masterorganicchemistry.comdoubtnut.com
Careful temperature control is essential to maximize the yield of diethyl ether and prevent the formation of ethylene. youtube.com While effective, this homogeneous process presents challenges, including the corrosiveness of the strong acid and the difficulty in separating the catalyst from the product mixture. matec-conferences.org
Table 1: Typical Conditions for Homogeneous Catalysis
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Phosphoric(V) acid can also be used. libretexts.org |
| Temperature | 130-150°C | Temperatures above ~160-170°C favor ethylene formation. youtube.comgoogle.com |
| Reactant | Excess Ethanol | Ethanol acts as both reactant and nucleophile. jove.com |
| Mechanism | Sₙ2 | Bimolecular nucleophilic substitution. jove.commasterorganicchemistry.com |
To overcome the drawbacks of homogeneous catalysis, industrial processes increasingly utilize solid acid catalysts in a heterogeneous system. researchgate.netmatec-conferences.org These catalysts are easily separated from the reaction products, are generally less corrosive, and allow for continuous gas-phase processes. matec-conferences.orgacs.org Common solid acid catalysts for ethanol dehydration include alumina (B75360), zeolites, and heteropoly acids. acs.orgresearchgate.net
Alumina (Al₂O₃) : Alumina is a widely used and investigated catalyst for ethanol dehydration. researchgate.netunimi.it The reaction is typically carried out in the vapor phase, where ethanol is passed over a packed bed of the alumina catalyst. wvu.eduwvu.edu The selectivity towards diethyl ether or ethylene is highly dependent on the reaction temperature and the specific properties of the alumina used. researchgate.net
Zeolites : Zeolites, such as HZSM-5, are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. acs.org They are effective catalysts for ethanol dehydration, offering high conversion rates. researchgate.netdoaj.org The product selectivity can be tuned by adjusting the reaction temperature, with lower temperatures favoring diethyl ether production. researchgate.netresearchgate.net
Heteropoly Acids (HPAs) : Heteropoly acids (e.g., tungstophosphoric acid) are strong Brønsted acids that can be used as bulk catalysts or supported on materials like silica. acs.orgnih.govmetu.edu.tr They have shown high activity and selectivity for ethanol dehydration. researchgate.netnih.gov Studies indicate that at temperatures below 180°C, diethyl ether is the main product, while higher temperatures yield ethylene. researchgate.netmetu.edu.tr
Table 2: Comparison of Heterogeneous Catalysts for Ethanol Dehydration
| Catalyst Type | Common Examples | Typical Temperature Range for DEE | Key Characteristics |
|---|---|---|---|
| Alumina | γ-Al₂O₃ | 150-350°C | Cost-effective, robust, widely used industrially. matec-conferences.orgacs.orgwvu.edu |
| Zeolites | HZSM-5, H-Zeolite | ~140-250°C | High acidity, shape selectivity, high conversion rates. researchgate.netdoaj.orgresearchgate.net |
| Heteropoly Acids | Tungstophosphoric acid (TPA), Silicotungstic acid (STA) | 140-180°C | Very strong acidity, can achieve high selectivity for diethyl ether. researchgate.netnih.govmetu.edu.tr |
Laboratory-Scale Synthetic Approaches and Innovations
In a laboratory setting, where versatility is often more critical than raw material cost, different synthetic methods are employed.
Williamson Ether Synthesis Considerations
The Williamson ether synthesis is the most important and versatile method for preparing ethers, particularly unsymmetrical ethers, in the laboratory. jove.comwikipedia.org The reaction involves a bimolecular nucleophilic substitution (Sₙ2) mechanism between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
For the synthesis of diethyl ether, the reaction would involve sodium ethoxide and an ethyl halide (like chloroethane (B1197429) or bromoethane). wikipedia.orgvedantu.com C₂H₅ONa + C₂H₅Cl → C₂H₅OC₂H₅ + NaCl
The key considerations for this synthesis are rooted in the limitations of the Sₙ2 reaction:
Substrate Structure : The reaction works best with methyl or primary alkyl halides. jove.commasterorganicchemistry.com Secondary alkyl halides can lead to a mixture of substitution and elimination (E2) products, as the alkoxide also acts as a strong base. libretexts.orgscienceinfo.com With tertiary alkyl halides, elimination to form an alkene is almost exclusively the only product observed. vedantu.comlibretexts.org
Steric Hindrance : Bulky groups on either the alkoxide or the alkyl halide can impede the backside attack required for the Sₙ2 mechanism, slowing down the reaction or favoring elimination. vedantu.comyoutube.com This is not a significant issue for the synthesis of a simple, unhindered ether like diethyl ether but is a critical consideration for more complex ethers.
Reaction Conditions : The reaction requires dry (anhydrous) conditions because the presence of water can protonate the highly basic alkoxide, rendering it non-nucleophilic. askiitians.com The alkoxide is typically prepared by reacting an alcohol (ethanol in this case) with a strong base like sodium hydride or an active metal like sodium. quora.comrichmond.edu
While the acid-catalyzed dehydration of ethanol is also a viable laboratory method for symmetrical ethers like diethyl ether, the Williamson synthesis provides a more general and controlled approach applicable to a wider range of ethers. wikipedia.orglibretexts.org
Emerging Methodologies in Ether Synthesis
The synthesis of ethers, particularly diethyl ether, is undergoing significant evolution driven by the principles of green chemistry and the need for more efficient and selective industrial processes. While traditional methods like the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis remain fundamental, contemporary research is focused on overcoming their limitations, such as harsh reaction conditions, low selectivity, and the generation of waste products. Emerging methodologies center on the development of novel catalysts, the use of renewable feedstocks, and the application of innovative reaction conditions to enhance sustainability and performance.
Advanced Catalytic Dehydration of Alcohols
The catalytic dehydration of ethanol is a primary industrial route to diethyl ether. researchgate.net Recent advancements in this area are moving away from liquid mineral acids like sulfuric acid towards heterogeneous solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced corrosion. ccsenet.org Research is concentrated on tuning the acidic properties and structural characteristics of these catalysts to maximize selectivity for diethyl ether over the competing elimination reaction that produces ethylene. researchgate.netmasterorganicchemistry.com
Key areas of innovation include:
Zeolites and Modified Aluminas: Zeolites such as HZSM-5 are highly effective for ethanol dehydration. nih.gov However, their strong Brønsted acid sites can favor ethylene formation at higher temperatures. ccsenet.org Studies have shown that the formation of diethyl ether is favored by weak acid sites. ccsenet.org Consequently, research has explored modifying catalysts to optimize the ratio of weak to strong acid sites. For instance, a study on alumina catalysts with different phases (γ-Al, χ-Al, and mixed χ–γ phases) found that an unmodified mixed-phase alumina catalyst (M-Al) gave the highest diethyl ether yield of 57% at 300 °C. Boron modification of these catalysts tended to increase the total number of acid sites, which promoted ethylene production at higher temperatures.
Heteropoly Acids (HPAs): HPAs are highly active Brønsted solid acid catalysts that can outperform traditional zeolites. nih.gov Supported HPAs, such as H₃PW₁₂O₄₀ on silica, have demonstrated high conversion of diethyl ether to ethene and ethanol at temperatures significantly lower than those required for zeolites like HZSM-5. nih.gov While this specific study focused on the conversion of diethyl ether, the high activity of HPA catalysts at lower temperatures (130–250 °C) indicates their potential for the reverse reaction, the synthesis of diethyl ether from ethanol, under milder conditions. nih.gov
Table 1: Comparison of Heterogeneous Catalysts in Ethanol Dehydration and Related Reactions
Sustainable Synthesis from Biomass-Derived Feedstocks
The increasing availability of bioethanol from the fermentation of renewable biomass has made it a key platform molecule for producing value-added chemicals, including diethyl ether. researchgate.netscispace.com This approach offers a green alternative to petroleum-based ethanol. Research has demonstrated the successful synthesis of diethyl ether through the condensation of bioethanol derived from fruit waste using catalysts such as sulfuric acid and acid-activated H-Zeolite. researchgate.net
Furthermore, integrated biorefinery concepts are emerging. These processes involve the gasification of biomass (like oil palm residue) to produce syngas, which can then be directly converted to ethers like dimethyl ether (DME). aip.org While focused on DME, this one-step synthesis approach represents a promising methodology that could be adapted for other ethers, combining biomass conversion and ether synthesis into a single, more efficient process. aip.orgcetjournal.it
Innovations in Classical Synthetic Routes
The Williamson ether synthesis, a versatile method for preparing both symmetrical and asymmetrical ethers, is also being modernized. wikipedia.orgorgoreview.com
Catalytic Williamson Ether Synthesis (CWES): A significant advancement involves a high-temperature (above 300 °C) catalytic version of the reaction. acs.org This process allows the use of weaker, less toxic, and cheaper alkylating agents like alcohols and esters, avoiding the production of salt byproducts inherent in the classical method. acs.org For example, alkyl aryl ethers have been produced with selectivity up to 99% using this method. acs.org This high-temperature approach streamlines the synthesis, making it more feasible and sustainable for industrial-scale production. wikipedia.orgacs.org
Microwave-Enhanced Synthesis: Microwave technology is being applied to accelerate reaction times for the Williamson synthesis. wikipedia.org Conventional heating methods can require refluxing for one to eight hours; microwave assistance can significantly reduce this time, improving process efficiency. wikipedia.org
Phase Transfer Catalysis: To improve the efficiency of the Williamson synthesis, particularly in industrial settings, phase transfer catalysts are used. wikipedia.org These catalysts, such as tetrabutylammonium (B224687) bromide, increase the solubility of the alkoxide reactant, facilitating better mixing and faster reaction rates. wikipedia.org
Table 2: Modern Variations of the Williamson Ether Synthesis
Novel Reaction Media and Catalytic Systems
Beyond modifying existing methods, entirely new approaches are being explored:
Aqueous Micellar Solutions: Conducting ether synthesis in aqueous micellar solutions is an emerging direction that aligns with green chemistry principles. rsc.orgrsc.org This method is noted for being simple, efficient, economical, and environmentally friendly compared to syntheses requiring organic solvents. rsc.org
Metal-Catalyzed Cross-Coupling: There is renewed interest in copper-mediated reactions for C–O bond formation that go beyond the classical Ullmann ether synthesis. rsc.org For example, a protocol for the Cu(II)-catalyzed etherification of aliphatic alcohols has been developed to proceed under mild and essentially neutral conditions. rsc.org
These emerging methodologies collectively aim to make the synthesis of diethyl ether and other ethers more sustainable, efficient, and economically viable, whether through the optimization of catalytic dehydration, the use of renewable feedstocks, or the reinvention of classical synthetic strategies.
Elucidating Reaction Mechanisms of Diethyl Ether
Oxidation Pathways
The oxidation of diethyl ether is a critical area of study due to the compound's propensity to form unstable and explosive peroxides upon exposure to atmospheric oxygen. This process, known as autoxidation, proceeds through a free-radical chain mechanism.
The initiation of diethyl ether autoxidation involves the generation of a free radical from the ether molecule. Several mechanisms for this initial step have been proposed based on experimental and theoretical studies. rsc.org An initiator abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon), as this position is activated and the resulting radical is stabilized. core.ac.uksciopen.com
One of the most favored initiation pathways, particularly in atmospheric chemistry, involves the hydroxyl radical (•OH) . rsc.orgcore.ac.uk Density Functional Theory (DFT) calculations have shown that the reaction of the hydroxyl radical with diethyl ether is exothermic and proceeds without an energy barrier, making it a highly efficient initiator. rsc.org
Reaction: CH₃CH₂OCH₂CH₃ + •OH → CH₃CH₂OCH•CH₃ + H₂O
Another proposed initiator is molecular oxygen itself, which can exist in a more reactive state, such as a diradical. rsc.orgsciopen.com Early experimental work suggested that molecular oxygen could directly insert into a C-H bond of the methylene (B1212753) group to form a hydroperoxide. rsc.org A related proposal is that O₂ abstracts a hydrogen atom from the α-carbon to produce an ether radical and a hydroperoxyl radical (HOO•). rsc.org
Proposed Initiation Reactions Involving Molecular Oxygen:
Direct Insertion: CH₃CH₂OCH₂CH₃ + O₂ → CH₃CH₂OCH(OOH)CH₃ rsc.org
Hydrogen Abstraction: CH₃CH₂OCH₂CH₃ + O₂ → CH₃CH₂OCH•CH₃ + HOO• rsc.org
| Initiator | Reaction Description | Products | Supporting Evidence |
|---|---|---|---|
| Hydroxyl Radical (•OH) | Hydrogen abstraction from the α-carbon. | Diethyl Ether Radical + Water | DFT calculations show the reaction is exothermic and barrier-less. rsc.org |
| Molecular Oxygen (O₂) | Direct insertion into the α C-H bond. | Diethyl Ether Hydroperoxide | Proposed in early experimental work. rsc.org |
| Molecular Oxygen (O₂) | Hydrogen abstraction from the α-carbon. | Diethyl Ether Radical + Hydroperoxyl Radical | Alternative proposed mechanism involving O₂. rsc.org |
Once the diethyl ether radical (CH₃CH₂OCH•CH₃) is formed, it propagates a chain reaction. This stage consists of two primary steps that repeat, generating the peroxide product and regenerating the radical chain carrier. washington.edu
Propagation Step 1: The carbon-centered diethyl ether radical rapidly reacts with molecular oxygen to form a 1-ethoxyethylperoxy radical. washington.edusciopen.com
Reaction: CH₃CH₂OCH•CH₃ + O₂ → CH₃CH₂OCH(OO•)CH₃
Propagation Step 2: The newly formed peroxy radical then abstracts a hydrogen atom from the α-carbon of another diethyl ether molecule. This is the key step that forms the hydroperoxide product and regenerates the carbon-centered radical, which can then participate in another cycle of the propagation steps. washington.edusciopen.com
Reaction: CH₃CH₂OCH(OO•)CH₃ + CH₃CH₂OCH₂CH₃ → CH₃CH₂OCH(OOH)CH₃ + CH₃CH₂OCH•CH₃
The termination of the chain reaction occurs when two free radicals combine to form a stable, non-radical product, thus ending the chain. washington.edu This can happen in several ways, for example, by the coupling of two ether radicals.
Example Termination Reaction: 2 CH₃CH₂OCH•CH₃ → CH₃CH₂OCH(CH₃)CH(CH₃)OCH₂CH₃
| Stage | Reaction | Description |
|---|---|---|
| Propagation 1 | CH₃CH₂OCH•CH₃ + O₂ → CH₃CH₂OCH(OO•)CH₃ | The ether radical couples with molecular oxygen to form a peroxy radical. washington.edu |
| Propagation 2 | CH₃CH₂OCH(OO•)CH₃ + CH₃CH₂OCH₂CH₃ → CH₃CH₂OCH(OOH)CH₃ + CH₃CH₂OCH•CH₃ | The peroxy radical abstracts a hydrogen atom, forming a hydroperoxide and regenerating the ether radical. washington.edu |
| Termination | 2 CH₃CH₂OCH•CH₃ → Non-radical product | Two ether radicals couple to terminate the chain reaction. washington.edu |
The primary hazardous intermediate species formed during the autoxidation of diethyl ether is 1-ethoxyethyl hydroperoxide (CH₃CH₂OCH(OOH)CH₃) . wikipedia.orgsciencemadness.org This compound is a colorless liquid that is significantly less volatile than diethyl ether itself. wikipedia.orgnih.gov Its accumulation, particularly through evaporation or distillation of the ether, poses a significant industrial hazard. researchgate.netnih.gov
These hydroperoxides are unstable and can decompose, sometimes explosively, when subjected to heat, friction, or mechanical shock. washington.eduresearchgate.net Further reactions can lead to the formation of polymeric peroxides, which are often highly friction-sensitive solids and are considered even more dangerous. wikipedia.org The decomposition of diethyl ether hydroperoxide can yield products such as acetaldehyde (B116499). wikipedia.org Due to these dangers, diethyl ether is classified as a solvent with a severe peroxide hazard upon storage. lboro.ac.uk
| Compound Name | Chemical Formula | Description | Hazards |
|---|---|---|---|
| 1-Ethoxyethyl Hydroperoxide | C₂H₅OCH(OOH)CH₃ | A primary, unstable hydroperoxide formed during autoxidation. wikipedia.org | Explosive upon heating, shock, or friction. washington.eduresearchgate.net Can concentrate upon ether evaporation. nih.gov |
| Polymeric Peroxides | (-CH(CH₃)OO-)n | Condensation products of the hydroperoxide. wikipedia.org | Extremely brisant and friction-sensitive explosive solids. wikipedia.org |
To mitigate the hazards associated with peroxide formation, inhibitors are commonly added to commercial diethyl ether. louisville.eduwikipedia.org These inhibitors, or antioxidants, function by interfering with the free-radical chain reaction, thereby slowing the rate of autoxidation. louisville.edu
Both theoretical and experimental studies have been conducted to understand and identify effective inhibitors for diethyl ether oxidation. A comprehensive study using Density Functional Theory (DFT) analyzed potential antioxidants from various chemical classes, including phenols, amines, and phosphines. researchgate.net
The results of this research indicated that phenolic antioxidants are the most effective inhibitors for this process. researchgate.net Among these, butylated hydroxytoluene (BHT) is a commonly used and well-studied additive. researchgate.netlouisville.eduwikipedia.org The efficacy of BHT is explained by its ability to act as a radical scavenger. louisville.edu The phenolic hydroxyl group in BHT can readily donate its hydrogen atom to the peroxy radical (CH₃CH₂OCH(OO•)CH₃) formed during the propagation stage. nih.gov
Inhibition Reaction with BHT: CH₃CH₂OCH(OO•)CH₃ + BHT-OH → CH₃CH₂OCH(OOH)CH₃ + BHT-O•
This reaction terminates a propagation chain by converting the reactive peroxy radical into a stable hydroperoxide and a much more stable, resonance-delocalized phenoxy radical (BHT-O•). researchgate.net This BHT radical is significantly less reactive and unable to efficiently propagate the chain reaction by abstracting a hydrogen from another ether molecule. Theoretical analysis confirms this mechanism is favorable from both a kinetic standpoint (low activation barrier) and a thermodynamic one (product stabilization). researchgate.net
Experimental work conducted under accelerated conditions in autoclaves has confirmed the order of effectiveness predicted by the DFT calculations, validating the superior performance of phenolic antioxidants like BHT in inhibiting diethyl ether oxidation. researchgate.net
Oxidation by Specific Chemical Species (e.g., Nitrogen Dioxide)
The oxidation of diethyl ether by nitrogen dioxide (NO₂) proceeds through a multi-step mechanism. worldscientific.comx-mol.com Theoretical studies using density functional theory (DFT) have elucidated a four-step process. The reaction is initiated by the abstraction of a hydrogen atom from diethyl ether by NO₂, which forms nitrous acid (HNO₂) and a diethyl ether radical. This initial step has a significant energy barrier. worldscientific.comx-mol.com
The proposed four-step oxidation process is as follows:
Initiation: Diethyl ether reacts with NO₂ to produce a diethyl ether radical and HNO₂. worldscientific.comx-mol.com
Combination: The newly formed diethyl ether radical combines with an NO₂ molecule. worldscientific.comx-mol.com
Decomposition: The resulting intermediate decomposes into ethyl nitrite (B80452) and acetaldehyde. worldscientific.comx-mol.com
Final Reaction: The ethyl nitrite product continues to react with NO₂ to yield more acetaldehyde, nitrous acid, and nitric oxide. worldscientific.comx-mol.com
Energy Barriers for the Oxidation of Diethyl Ether by NO₂
The following table displays the calculated energy barriers for each step in the oxidation mechanism of diethyl ether by nitrogen dioxide. The data is derived from density functional theory (DFT) calculations.
| Reaction Step | Description | Energy Barrier (kcal·mol⁻¹) |
|---|---|---|
| 1 | Diethyl ether + NO₂ → Diethyl ether radical + HNO₂ | 20.62 |
| 3 | Intermediate → CH₃CH₂ONO + CH₃CHO | 32.87 |
| 4 | CH₃CH₂ONO + NO₂ → CH₃CHO + HNO₂ + NO | 28.13 |
Thermal Decomposition and Pyrolysis Kinetics
The thermal decomposition of diethyl ether is a complex process initiated by several competing pathways, including molecular elimination and bond fission. nih.govacs.orgacs.orgresearchgate.net The relative importance of these pathways is highly dependent on temperature and pressure.
Uninhibited Reaction Pathways
In the absence of inhibitors, the initial decomposition of diethyl ether is understood to proceed through three primary channels. nih.govacs.orgacs.orgresearchgate.net These pathways involve either the breaking of the molecule into stable smaller molecules or its fragmentation into free radicals. nih.govacs.orgacs.org
The three principal initiation steps are:
Molecular Elimination: C₂H₅OC₂H₅ → C₂H₄ + C₂H₅OH nih.govacs.org
C-O Bond Fission: C₂H₅OC₂H₅ → C₂H₅• + C₂H₅O• nih.govacs.orgacs.org
C-C Bond Fission: C₂H₅OC₂H₅ → CH₃• + C₂H₅OCH₂• nih.govacs.orgacs.org
High-Temperature Unimolecular Decomposition Phenomena
High-Temperature Kinetic Parameters for Diethyl Ether Decomposition
This table presents the Arrhenius parameters for the total unimolecular decomposition of diethyl ether and for the combined bond fission channels, as determined from shock-tube experiments conducted at pressures between 1.3 and 2.5 bar.
| Rate Constant | Temperature Range (K) | Arrhenius Expression (s⁻¹) |
|---|---|---|
| ktotal (k₁ + k₂ + k₃) | 1054–1467 | 1012.81±0.22 exp(-240.27 ± 5.11 kJ mol⁻¹/RT) |
| k2+3 (k₂ + k₃) | 1299–1505 | 1014.43±0.33 exp(-283.27 ± 8.78 kJ mol⁻¹/RT) |
Cleavage and Hydrolysis Reactions
Acid-Catalyzed Hydrolysis Mechanisms
The hydrolysis of diethyl ether to ethanol (B145695) is catalyzed by acid. cdnsciencepub.com Studies measuring the reaction rates under various temperatures and pressures have provided insight into the mechanism. cdnsciencepub.comcolab.wscdnsciencepub.comresearchgate.net The entropy of activation and the volume of activation have been determined, and these thermodynamic parameters indicate that the slow, rate-determining step of the reaction is bimolecular. cdnsciencepub.comcolab.wscdnsciencepub.comresearchgate.net
This finding supports an A-2 (bimolecular) mechanism, where a water molecule is involved in the slow step, rather than an A-1 (unimolecular) mechanism that would involve the slow decomposition of the protonated ether. cdnsciencepub.com The reaction rate is more closely proportional to the acidity function (h₀) than to the molar concentration of the acid. cdnsciencepub.comcolab.ws This observation is contrary to the Zucker-Hammett hypothesis for this specific reaction. cdnsciencepub.comcolab.wscdnsciencepub.com The mechanism is described as a general-acid-catalyzed process where the proton transfer to the ether oxygen is concerted with the C-O bond cleavage and nucleophilic attack by water. researchgate.netresearchgate.net
Activation Parameters for the Acid-Catalyzed Hydrolysis of Diethyl Ether
The following table lists the experimentally determined activation parameters for the acid-catalyzed hydrolysis of diethyl ether. These values support a bimolecular reaction mechanism.
| Parameter | Value | Conditions |
|---|---|---|
| Entropy of Activation (ΔS‡) | -9.0 ± 2.5 cal·deg⁻¹·mol⁻¹ | 120–160 °C |
| Volume of Activation (ΔV‡) | -8.5 ± 2 cm³·mol⁻¹ | 161.2 °C, at 1 atm |
Hydroiodic Acid Cleavage Pathways
The cleavage of diethyl ether by hydroiodic acid (HI) is a classic example of ether cleavage, proceeding via a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid, HI. This protonation converts the ethoxy group into a good leaving group (ethanol). doubtnut.comquora.com
Following protonation, the iodide ion (I⁻), a potent nucleophile, attacks one of the electrophilic α-carbon atoms of the protonated ether. quora.com This nucleophilic attack proceeds via an S(_N)2 pathway, resulting in the displacement of an ethanol molecule and the formation of ethyl iodide. quora.com The initial products of this reaction are, therefore, ethyl alcohol and ethyl iodide. doubtnut.comsarthaks.comvedantu.com
CH(_3)CH(_2)OCH(_2)CH(_3) + HI → CH(_3)CH(_2)OH + CH(_3)CH(_2)I
If an excess of hydroiodic acid is used and the reaction is carried out at a higher temperature, the ethanol formed in the initial step can undergo a subsequent reaction with another molecule of HI. quora.comsarthaks.com In this second step, the hydroxyl group of ethanol is protonated, forming a good leaving group (water), which is then displaced by the iodide ion to yield a second molecule of ethyl iodide. quora.com
The reaction with excess HI can be represented as:
CH(_3)CH(_2)OH + HI → CH(_3)CH(_2)I + H(_2)O
Therefore, when diethyl ether is treated with an excess of hot, concentrated hydroiodic acid, the final products are two molecules of ethyl iodide and one molecule of water. quora.com
Reactions with Organometallic Reagents
Specificity in Grignard Reaction Mechanisms
Diethyl ether is a crucial and widely used solvent in the formation of Grignard reagents (RMgX). umkc.eduutexas.edubyjus.com Its primary role is to stabilize the highly reactive organomagnesium compound through solvation. The oxygen atom of diethyl ether possesses lone pairs of electrons that coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex. utexas.edulibretexts.org This complexation is essential for both the formation and the reactivity of the Grignard reagent. libretexts.org
The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. umkc.edumnstate.edu The mechanism is understood to be a non-chain radical reaction occurring on the surface of the magnesium. utexas.edubyjus.com The process begins with a single electron transfer from the magnesium to the alkyl halide, leading to the formation of an alkyl radical and a magnesium halide radical. These two radicals then combine to form the Grignard reagent. umkc.edu
Diethyl ether is particularly well-suited for this role for several key reasons:
Aprotic Nature : It lacks acidic protons that would otherwise react with and decompose the basic Grignard reagent. utexas.edu
Solvation of Magnesium : The lone pairs on the ether's oxygen atoms effectively solvate the magnesium ion, stabilizing the Grignard reagent in solution. utexas.edulibretexts.org This stabilization is critical, as Grignard reagents are generally not stable in non-coordinating solvents.
Influence on Reactivity : The ether solvent molecules are part of the Grignard reagent's coordination sphere and can influence its reactivity. In some reactions, the displacement of a solvating ether molecule is a key step in the mechanism. byjus.com
While diethyl ether is a classic solvent, other ethers like tetrahydrofuran (B95107) (THF) are also commonly employed and can influence the reactivity and solubility of the Grignard reagent. umkc.edubyjus.com
Interactions with Lithium-Based Compounds
Diethyl ether also serves as a solvent for the preparation and reactions of organolithium compounds, which are potent nucleophiles and strong bases. libretexts.orgwikipedia.org Similar to its role with Grignard reagents, diethyl ether solvates the lithium cation, thereby stabilizing the organolithium species in solution. wikipedia.orgnih.gov This solvation helps to break down the large aggregates in which organolithium reagents often exist in hydrocarbon solvents, increasing their reactivity. wikipedia.org
However, the interaction between diethyl ether and organolithium reagents is not without complications. Ethers are susceptible to attack by the highly basic organolithium compounds. libretexts.org This reaction, known as ether cleavage, can occur slowly and limits the stability of organolithium reagents in diethyl ether, particularly at room temperature or upon prolonged storage. libretexts.org For this reason, while diethyl ether can be used, the resulting organolithium solutions are often prepared and used immediately. libretexts.org
The stability and reactivity of organolithium reagents in ethereal solvents can be influenced by the specific ether used. For instance, diethyl ether tends to favor the formation of contact ion pairs, where the lithium cation and the carbanion are in close association. nih.gov In contrast, solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are better at separating the ion pairs, which can lead to different reactivity profiles. nih.gov The choice of ethereal solvent can thus be a critical parameter in reactions involving organolithium compounds, affecting outcomes such as the ratio of mono- to disubstituted products in certain reactions. nih.gov
Other Significant Reaction Pathways
Halogenation Reactions
The halogenation of diethyl ether proceeds via a free-radical substitution mechanism, and the nature of the products is highly dependent on the reaction conditions, particularly the presence or absence of light. sarthaks.comorganicmystery.com
In the absence of light (in the dark), the reaction of diethyl ether with chlorine or bromine results in the substitution of the hydrogen atoms at the α-carbon positions (the carbons adjacent to the oxygen atom). sarthaks.comorganicmystery.comvedantu.com For example, the reaction with chlorine in the dark yields α,α'-dichlorodiethyl ether. organicmystery.com
CH(_3)CH(_2)OCH(_2)CH(_3) + 2 Cl(_2) (dark) → CH(_3)CHClOCHClCH(_3) + 2 HCl
In the presence of sunlight or UV light, the reaction is much more extensive. All ten hydrogen atoms of the diethyl ether molecule are substituted by halogen atoms, leading to the formation of a perhalogenated ether. sarthaks.comorganicmystery.com For instance, with an excess of chlorine in the presence of sunlight, perchlorodiethyl ether is formed.
CH(_3)CH(_2)OCH(_2)CH(_3) + 10 Cl(_2) (sunlight) → CCl(_3)CCl(_2)OCCl(_2)CCl(_3) + 10 HCl
It is important to note that halogenated ethers can be highly toxic and carcinogenic, and appropriate safety precautions must be taken when performing such reactions. sciencemadness.orgwikipedia.org
Complexation with Lewis Acids and Bases
Due to the presence of two lone pairs of electrons on the oxygen atom, diethyl ether can act as a Lewis base, donating a pair of electrons to an electron-deficient species, known as a Lewis acid. askfilo.comyoutube.com This interaction results in the formation of a coordination complex, or a Lewis acid-base adduct. youtube.comyoutube.com
A classic example of this behavior is the reaction of diethyl ether with boron trifluoride (BF(_3)), a strong Lewis acid. The oxygen atom of diethyl ether donates one of its lone pairs to the electron-deficient boron atom of BF(_3), forming a stable adduct, boron trifluoride diethyl etherate. youtube.com
(CH(_3)CH(_2))(_2)O: + BF(_3) → (CH(_3)CH(_2))(_2)O·BF(_3)
In this complex, the oxygen atom bears a formal positive charge, and the boron atom has a formal negative charge. youtube.com Such complexes are often used as a convenient way to handle gaseous Lewis acids like BF(_3) in the laboratory.
The strength of diethyl ether as a Lewis base is a significant factor in its utility as a solvent for many reactions. For example, its ability to coordinate with the magnesium in Grignard reagents is a manifestation of its Lewis basicity. utexas.edu The Lewis basicity of ethers can be compared, with studies suggesting that tetrahydrofuran (THF) is a stronger Lewis base than diethyl ether. stackexchange.com This difference in basicity can influence the course and rate of reactions carried out in these solvents.
Table of Reaction Products and Conditions
| Reactant | Conditions | Major Product(s) |
|---|---|---|
| Hydroiodic Acid (HI) | 1 equivalent | Ethyl alcohol, Ethyl iodide |
| Hydroiodic Acid (HI) | Excess, high temperature | Ethyl iodide, Water |
| Chlorine (Cl(_2)) | Dark | α,α'-Dichlorodiethyl ether |
| Chlorine (Cl(_2)) | Sunlight, excess | Perchlorodiethyl ether |
| Boron Trifluoride (BF(_3)) | N/A | Boron trifluoride diethyl etherate |
Surface-Mediated Reactions (e.g., on Ag(110) Surfaces)acs.org
The formation of diethyl ether on a silver (110) single-crystal surface represents a key model system for understanding the catalytic behavior of silver in ether synthesis. Detailed investigations using temperature-programmed desorption (TPD) and high-resolution electron energy-loss spectroscopy have elucidated the complex reaction pathways involved. These studies reveal that the synthesis of diethyl ether on Ag(110) is not a straightforward process and is critically dependent on the presence of coadsorbed oxygen atoms on the silver surface. acs.org
Research has shown that surface-bound ethyl ligands, which can be produced by the dissociative adsorption of iodoethane (B44018) at 150 K, are key precursors. acs.org In the presence of atomic oxygen on the Ag(110) surface, these ethyl groups can react to form a variety of products. Diethyl ether is identified as the most abundant product in these surface reactions. acs.org
The mechanism of diethyl ether formation has been a subject of detailed study. It has been determined that the reaction does not proceed through a simple coupling of two ethyl groups. Instead, a sequential reaction pathway is involved. acs.org This process begins with the reaction of an ethyl group with a surface oxygen atom to form a surface-bound ethoxide intermediate. acs.orgacs.org Subsequently, this ethoxide species couples with another ethyl group, leading to the formation of diethyl ether. acs.org This coupling step, however, only occurs in the presence of additional coadsorbed oxygen atoms on the surface. acs.org
Experiments utilizing 13C-labeled ethoxides and unlabeled ethyl groups have confirmed this mechanism. The resulting diethyl ether product was found to contain either zero or one labeled ligand, which supports the ethyl-ethoxide coupling pathway and rules out the coupling of two ethoxides to form the ether. acs.org The kinetics of diethyl ether formation are identical for both ethyl-ethyl-oxygen coupling and ethyl-ethoxide coupling, further indicating a common rate-limiting step involving the ethyl-ethoxide coupling. acs.orgacs.org The requirement of coadsorbed oxygen for the alkyl-alkoxide coupling is reminiscent of the role of subsurface oxygen in the silver-catalyzed epoxidation of ethylene (B1197577) to ethylene oxide. acs.org
In the absence of coadsorbed oxygen, the coupling reaction between ethyl groups and ethoxides to form diethyl ether does not occur. On a clean Ag(110) surface, ethoxides tend to decompose via β-hydride elimination to produce acetaldehyde and ethanol. acs.org
The temperature-programmed desorption (TPD) data provides valuable insights into the desorption temperatures of the various products formed during the reaction of ethyl ligands on an oxygen-covered Ag(110) surface.
Table 1: Desorption Products from the Reaction of Ethyl Ligands on Oxygen-Covered Ag(110)
| Desorption Product | Desorption Temperature (K) |
| Butane | 221 |
| Diethyl ether | 236 |
| Ethylene | 245 |
| Water | 258 |
| Acetaldehyde | 268 |
| Ethanol | 268 |
This table summarizes the desorption temperatures of the various products formed from the reaction of ethyl ligands on an oxygen-covered Ag(110) surface as determined by temperature-programmed desorption. acs.org
Computational and Theoretical Investigations of Diethyl Ether
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, enabling the determination of molecular properties by solving the Schrödinger equation. For molecules of practical interest like diethyl ether, exact solutions are not feasible, necessitating the use of sophisticated approximation methods. These computational techniques aim to find the lowest energy geometry of the molecule, which corresponds to its most stable state. This is achieved by treating the atoms and bonds not as simple balls and sticks, but as a system of charged particles, and iteratively adjusting their positions to minimize the total energy.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. DFT methods are used to investigate a wide range of molecular properties, including reaction mechanisms, electronic structure, and spectroscopic characteristics.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of activation energy barriers. This information is crucial for understanding reaction kinetics and mechanisms.
The oxidation of diethyl ether is another area where DFT has provided significant insights. The process is initiated by reactions with radicals such as OH, O₂, and HO₂. DFT calculations have shown that the reaction with the hydroxyl radical (OH) is a highly efficient, exothermic, and barrierless process, making it a key initiator of the oxidation chain. In contrast, reactions with other radicals involve significant energy barriers. The inhibition of diethyl ether oxidation has also been investigated, with DFT calculations helping to explain the effectiveness of antioxidants like butylated hydroxytoluene (BHT) by revealing low activation barriers and thermodynamic stabilization of the products.
| Reaction / Process | Method | Calculated Activation Energy (Ea) |
| Unimolecular Decomposition (Total) | Experimental / Master Equation (using CCSD(T)//B3LYP) | 240.27 ± 5.11 kJ/mol |
| Unimolecular Decomposition (Bond Fission Channels) | Experimental / Master Equation (using CCSD(T)//B3LYP) | 283.27 ± 8.78 kJ/mol |
| H-migration in RIORIIOO· radicals | CBS-QB3 | 1.36 - 1.51 kcal/mol (discrepancy with CCSD(T)) |
| Oxidation Initiation with O₂ | DFT | 43.6 kcal/mol |
| Oxidation Initiation with HO₂ | DFT | 48.5 kcal/mol |
The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations, often coupled with methods like Natural Bond Orbital (NBO) analysis, provide a detailed picture of electron distribution, bonding interactions, and charge delocalization.
The electron density in diethyl ether is asymmetrically distributed, with a higher concentration around the electronegative oxygen atom, leading to the molecule's polar nature. This is visually represented in charge distribution maps where the oxygen atom shows a negative charge.
NBO analysis further refines this picture by transforming the complex wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method allows for the quantification of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability. For diethyl ether, NBO analysis can be used to understand the stabilization energy associated with the delocalization of electrons from donor orbitals (like lone pairs on the oxygen atom) to acceptor orbitals (like antibonding C-H or C-C orbitals). These delocalization effects, though small, are crucial for a complete understanding of the molecule's electronic properties.
| Analysis Type | Method | Key Findings |
| Electron Density Distribution | MOPAC, Extended Huckel, ZINDO | High electron density observed around the oxygen atom, indicating its electronegativity and the molecule's polarity. |
| Partial Atomic Charges | MOPAC, Extended Huckel, ZINDO | Oxygen atom carries a partial negative charge, while carbon and hydrogen atoms are positively charged, creating an uneven charge distribution. |
| Natural Bond Orbital (NBO) Analysis | B3LYP/6-31++G(d,p) | Used to understand electron interactions responsible for spectroscopic shifts upon ionization. |
| Bond Dissociation Energies (BDEs) | CBS-QB3 | C-O BDE: 81.9 kcal/mol, C-C BDE: 86.8 kcal/mol, α-C-H BDE: 95.0 kcal/mol, β-C-H BDE: 100.2 kcal/mol. |
Intermolecular forces govern the physical properties of substances in their condensed phases. For diethyl ether, the dominant intermolecular interactions are London dispersion forces and dipole-dipole interactions. While diethyl ether can act as a hydrogen bond acceptor, it lacks the ability to form strong hydrogen bonds with itself, which explains its relatively low boiling point compared to alcohols of similar molecular weight.
DFT methods, particularly those that include empirical dispersion corrections (like DFT-D3), are essential for accurately modeling these weak, non-covalent interactions. Such calculations can predict the binding energies of molecular complexes and elucidate the nature of the interactions, which can include not only classical dipole-dipole forces but also weaker C-H···O interactions.
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical vibrational spectra (e.g., Infrared and Raman) that aid in the assignment of experimental bands to specific molecular motions.
The calculated harmonic frequencies from DFT often systematically deviate from experimental fundamental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model. To improve the agreement with experimental data, computed frequencies are often scaled by empirical factors. For example, the B3LYP functional is widely used for this purpose, and with appropriate scaling, it can produce vibrational spectra that are in excellent agreement with experimental results. This allows for a detailed interpretation of the IR spectrum of diethyl ether, assigning specific bands to C-O stretching, C-H stretching, and various bending modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP, scaled) (cm⁻¹) |
| C-H Stretching | ~2950 | Varies with scaling factor |
| C-O-C Stretching | ~1150 | Varies with scaling factor |
| C-O Stretching | ~1120 | Varies with scaling factor |
Note: Calculated frequencies are highly dependent on the specific DFT functional, basis set, and scaling factor used. The values presented are illustrative.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data in the formulation of the method itself. These methods offer a systematic way to improve the accuracy of calculations, albeit at a higher computational cost compared to DFT.
Møller-Plesset Perturbation Theory (MP) is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. The theory is typically applied at the second (MP2), third (MP3), or fourth (MP4) order. MP2 is particularly popular as it offers a significant improvement in accuracy over Hartree-Fock at a manageable computational cost, and it is capable of providing reliable molecular geometries and harmonic frequencies. Higher-order MP calculations, such as MP3 and MP4, are also used, often as components of composite thermochemical methods like the Gaussian-n (Gn) theories (e.g., G3(MP2)).
Coupled Cluster (CC) theory is considered one of the most accurate and reliable ab initio methods available for small to medium-sized molecules. The method accounts for electron correlation in a size-extensive manner, which is a crucial feature for accurate energy calculations. The "gold standard" of quantum chemistry is often considered to be the CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively. High-level CC calculations, such as CCSD(T) extrapolated to the complete basis set (CBS) limit, are used to provide benchmark-quality energies for thermochemical and kinetic data. For example, CCSD(T) calculations have been used to validate the accuracy of energy barriers for reactions involving ethers, confirming the reliability of methods like CBS-QB3 for these systems.
| Method | Property | Key Findings / Application |
| Møller-Plesset (MP2) | Geometry, Frequencies | Can provide very accurate predictions of equilibrium geometries (bond lengths within 0.003 Å, angles within 0.5°) and harmonic frequencies (typically within 2% of experimental values) with large basis sets. |
| Møller-Plesset (G3(MP2)) | Thermochemistry | A composite method based on MP2 that provides accurate thermochemical data with a mean absolute deviation from experiment of about 1.30 kcal/mol. |
| Coupled Cluster (CCSD(T)) | Reaction Energy Barriers | Used as a benchmark to confirm the accuracy of other methods (like CBS-QB3) for calculating energy barriers in ether-related reactions, with discrepancies typically within 1-2 kcal/mol. |
| Coupled Cluster (CCSD(T)/CBS) | Binding Energies | High-level calculations used to provide reference binding energies for atmospheric molecular clusters, against which other methods are benchmarked. |
Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster)
Potential Energy Surface Mapping and Analysis
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. whiterose.ac.uk Mapping the PES of diethyl ether is crucial for understanding its conformational preferences, rotational barriers, and reaction pathways.
Analysis of the PES for diethyl ether reveals several key features. The staggered conformations around the C-O bonds are generally found to be the energy minima, while eclipsed conformations correspond to energy maxima and thus represent rotational barriers. rutgers.edu The interplay of steric repulsion between the ethyl groups and stabilizing hyperconjugative interactions determines the relative energies of the different conformers. rutgers.edu Advanced computational techniques, such as focal point analyses, can be used to approach the complete basis set and full electron correlation limits, providing highly accurate energy differences between stationary points on the PES. nih.gov While a comprehensive, full-dimensional PES for diethyl ether is a complex undertaking, studies on related molecules like the formic acid dimer demonstrate the feasibility and accuracy of modern ab initio methods in constructing such surfaces. mst.edu The insights gained from the PES are fundamental for understanding the molecule's thermodynamic properties and its behavior in subsequent molecular dynamics simulations.
Development of Ab Initio Force Fields for Simulations
Molecular dynamics (MD) simulations rely on force fields to describe the interactions between atoms. While classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) have been developed for ethers, including diethyl ether, there is a growing interest in the development of ab initio force fields for greater accuracy. ethz.ch These force fields are derived directly from high-level quantum mechanical calculations, aiming to provide a more faithful representation of the underlying potential energy surface. nih.govresearchgate.net
The development of an ab initio force field for diethyl ether would involve a systematic protocol. ethz.ch First, high-level ab initio calculations, such as coupled-cluster or Møller-Plesset perturbation theory, are performed on the diethyl ether molecule and its dimers to obtain a detailed picture of the intra- and intermolecular interactions. ethz.ch These calculations provide data on bond lengths, bond angles, torsional energy profiles, and the electrostatic potential.
The next step involves fitting this ab initio data to a chosen functional form for the force field. This typically includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net For the electrostatic part, a key feature of modern ab initio force fields is the inclusion of electronic polarizability, which allows the atomic charges to respond to the local electric field, providing a more realistic description of intermolecular interactions. ethz.ch The non-bonded parameters, particularly the Lennard-Jones terms, are often refined by fitting to experimental data for bulk liquid properties, such as density and heat of vaporization, to ensure the force field performs well in condensed-phase simulations. ethz.ch The development of such a force field for diethyl ether would enable more accurate and predictive simulations of its behavior in a wide range of environments.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of a system of atoms and molecules. By solving Newton's equations of motion for a collection of diethyl ether molecules, MD simulations can provide detailed insights into its macroscopic properties based on its microscopic interactions.
Exploration of Molecular Diffusion and Transport Phenomena
Molecular diffusion is a fundamental transport property that describes the random motion of molecules in a fluid. researchgate.net Molecular dynamics simulations are a valuable tool for calculating the self-diffusion coefficient of liquids like diethyl ether. The self-diffusion coefficient can be determined from the mean square displacement (MSD) of the molecules over time, a quantity that is directly accessible from the trajectories generated in an MD simulation. nih.gov
| Compound | Temperature (K) | Pressure (MPa) | Self-Diffusion Coefficient (10⁻⁹ m²/s) | Method |
| Dimethyl Ether | 294 | 50 | 7.63 | Experimental (NMR) aip.org |
| Dimethyl Ether | 185-458 | up to 200 | Varies | Experimental (NMR) aip.org |
This table presents experimental data for dimethyl ether as an analogue for diethyl ether.
Investigation of Phase Transition Behavior (e.g., Superheating)
Phase transitions, such as boiling, are critical properties of any liquid. Molecular dynamics simulations can be used to study the behavior of diethyl ether at and near its phase boundaries. One interesting phenomenon that can be investigated is superheating, where a liquid is heated above its boiling point without boiling.
MD simulations of pure liquid diethyl ether have demonstrated a clear superheating phenomenon. In these simulations, the system is heated, and the properties such as potential energy, volume, and diffusion coefficient are monitored. A sharp increase in these properties indicates a phase transition. The simulated boiling point in these studies was found to be significantly higher than the experimental value, which is a hallmark of superheating in the absence of nucleation sites.
The degree of superheating can be influenced by the heating rate in the simulation. Faster heating rates tend to lead to higher observed boiling points. The mechanism of boiling in these simulations is homogeneous nucleation, where a vapor bubble forms spontaneously within the bulk liquid. This is in contrast to heterogeneous nucleation, which typically occurs at surfaces or impurities in real-world systems. The ability to simulate superheating provides a powerful tool to study the fundamental physics of phase transitions at the molecular level.
Solvation Dynamics and Ion Clustering Phenomena
Diethyl ether is a common aprotic solvent, and understanding how it solvates ions and how ions cluster within it is crucial for its application in areas such as electrochemistry and organic synthesis. Molecular dynamics simulations are well-suited to investigate these phenomena at the molecular level.
Studies on similar ether systems, such as dimethyl ether and 1,2-dimethoxyethane, have provided significant insights into ion solvation and clustering. In these low-dielectric constant solvents, strong ion-ion interactions lead to the formation of various ionic aggregates, including contact ion pairs, triplets, and larger clusters. The extent of this clustering is dependent on the salt concentration and the nature of the ions.
Behavior in Confined Systems and at Interfaces
The behavior of liquids can be significantly altered when they are confined in nanoporous materials or at interfaces, such as the liquid-vapor interface. These environments are relevant to a wide range of applications, including catalysis, separation processes, and the behavior of aerosols. Molecular dynamics simulations can provide a molecular-level understanding of how diethyl ether behaves in these restricted geometries.
While specific MD studies on diethyl ether in confined systems were not prominently found in the search results, research on other molecules in nanopores provides a general framework for what to expect. When confined in a nanopore, such as a carbon nanotube, the fluid molecules tend to form distinct layers near the pore walls. researchgate.net The strength of the interaction between the diethyl ether molecules and the pore material will determine the density and structure of these adsorbed layers. The mobility of the molecules, as measured by their diffusion coefficient, is often anisotropic and reduced compared to the bulk liquid due to the geometric constraints and interactions with the pore walls. researchgate.net
Similarly, the liquid-vapor interface of a fluid is a distinct environment where molecules experience an asymmetric force field. MD simulations of the liquid-vapor interface of other organic molecules, such as Lennard-Jones fluids, have shown that the density profile across the interface is not sharp but rather a smooth transition over a few molecular diameters. acs.orgaps.org The molecules at the interface also exhibit a preferential orientation. For a polar molecule like diethyl ether, it is expected that the molecules will orient themselves to minimize the surface energy. The dynamics of the molecules at the interface are also different from the bulk, with typically higher mobility parallel to the interface. While a specific study on the liquid-vapor interface of diethyl ether was not found, the synthesis of dimethyl ether at the liquid-vapor interface of methanol (B129727) has been demonstrated, highlighting that interfaces can be sites of unique chemical reactivity.
Kinetic Modeling and Rate Theory Applications in the Study of Diethyl Ether
The computational and theoretical investigation of diethyl ether (DEE) combustion and pyrolysis heavily relies on kinetic modeling and the application of rate theory. These approaches provide a framework for understanding the complex network of reactions that govern the transformation of DEE under various conditions.
Development of Comprehensive Chemical Reaction Mechanisms
One notable model is an improved diethyl ether reaction mechanism consisting of 174 species and 973 reactions. acs.org This model was derived from an earlier, detailed chemical kinetic model that comprised 751 reactions involving 148 species. acs.org The development and validation of these mechanisms are based on experimental data from various sources, including shock tubes and rapid compression machines. acs.org
Furthermore, to make computational simulations more feasible, reduced mechanisms are often developed from these comprehensive models. For instance, a reduced mechanism composed of 80 species and 329 reactions has been achieved using directed relation graph (DRG)-based methods. acs.org These reduced models aim to retain the predictive accuracy of the detailed mechanisms for key combustion phenomena, such as ignition delay times and laminar flame velocities, while being computationally less expensive.
Another approach to mechanism development involves a modular methodology, where a well-characterized base mechanism for smaller molecules is coupled with sub-mechanisms for the fuel and its intermediate products. While this has been extensively applied to alkanes and alkenes, the principles are also relevant to oxygenated fuels like diethyl ether.
The table below summarizes the evolution and key features of some of the reaction mechanisms developed for diethyl ether.
| Model Reference | Number of Species | Number of Reactions | Key Features and Validation |
| Yasunaga et al. (2010) | 148 | 751 | Assembled and tested against shock tube experiments for pyrolysis and oxidation. acs.org |
| Improved DEE Mechanism | 174 | 973 | Derived from the Yasunaga et al. model and validated against shock tube and rapid compression machine data. acs.org |
| Reduced DEE Mechanism | 80 | 329 | Developed from the improved mechanism using DRG-based methods; shows good agreement for ignition delay times and flame velocities. acs.org |
Temperature and Pressure Dependence of Rate Constants
The rates of the elementary reactions within a chemical mechanism are highly dependent on temperature and pressure. Accurate determination of these rate constants is crucial for the predictive capability of any kinetic model. For diethyl ether, experimental and theoretical studies have been conducted to characterize this dependence.
Experimental investigations using shock tubes have studied the pyrolysis and oxidation of diethyl ether at pressures ranging from 1 to 40 bar and temperatures from 900 to 1900 K. acs.orgacs.org Rapid compression machine (RCM) measurements have provided data at lower temperatures, between 500 K and 900 K, and pressures of 3 to 4 bar. acs.org These experiments have revealed important phenomena such as two-stage ignition at temperatures below 650 K and negative temperature coefficient (NTC) behavior in the temperature range of 621 to 746 K. acs.org The NTC behavior, where the reaction rate decreases with increasing temperature, is a characteristic feature of the low-temperature oxidation of many hydrocarbon and oxygenated fuels.
Computational studies, often employing methods like conventional transition state theory (CTST) and variational transition state theory (VTST), are used to calculate the rate constants of unimolecular reactions of key intermediates, such as ethoxyethylperoxy radicals, over a wide temperature range (e.g., 500–2000 K). These calculations have shown that the presence of the ether oxygen significantly influences the rate constants of intramolecular hydrogen shift and β-scission reactions compared to analogous reactions in alkanes.
The pressure dependence of the reaction pathways is also a critical factor. At elevated pressures, reactions involving the chemically stabilized energized adducts, such as RO2 (peroxy radicals), and the subsequent HO2 (hydroperoxyl radical) chemistry are promoted. Conversely, the branching ratios for β-scission reactions of R (alkyl radicals) and QOOH (hydroperoxyalkyl radicals) tend to decrease with increasing pressure. This shift in reaction pathways can lead to a weakening of the NTC behavior at very high pressures (e.g., 100 atm).
Sensitivity Analysis of Dominant Reaction Pathways
Sensitivity analysis is a computational technique used to identify the most influential reactions in a chemical mechanism that govern a particular combustion characteristic, such as ignition delay time or flame speed. By systematically varying the rate constant of each reaction and observing the effect on the model output, researchers can pinpoint the rate-limiting steps and dominant reaction pathways.
For diethyl ether, sensitivity analyses have been performed for both detailed and reduced mechanisms across various temperature regimes. acs.org These analyses have consistently highlighted the importance of a few key reaction classes in the initial stages of DEE consumption.
At both high and low temperatures, the unimolecular decomposition of diethyl ether and hydrogen atom abstraction from the fuel molecule are found to be highly influential. The decomposition of the ethoxy radical is also a critical step. acs.org
Specifically, sensitivity analyses for ignition delay times have identified the following competing reactions as being particularly important at various temperatures:
Reactions involving the consumption of diethyl ether , especially hydrogen abstraction by the hydroxyl radical (OH): DEE + OH <=> products
Reactions governing the consumption of key radical intermediates , such as C2H5OC2H4 and the hydroperoxyl radical (HO2). acs.org
The diagram below illustrates some of the dominant reaction pathways for diethyl ether consumption at different temperatures, as identified through kinetic modeling and sensitivity analysis. The percentages represent the relative contribution to the consumption of the reactant species under specific flame conditions.
A diagram of reaction pathways for DEE would typically show that at lower temperatures (e.g., 500 K), H-abstraction by OH radicals is a major consumption pathway. As the temperature increases (e.g., 560 K and 715 K), the contribution of unimolecular decomposition and other abstraction reactions by different radicals (like H and CH3) becomes more significant. The subsequent reactions of the resulting fuel radicals, including β-scission and oxidation, lead to the formation of key intermediates like ethylene (B1197577) and acetaldehyde (B116499). github.ioresearchgate.net
The insights gained from these sensitivity analyses are invaluable for the refinement of chemical kinetic models and for developing a deeper understanding of the fundamental chemistry of diethyl ether combustion.
Advanced Analytical and Spectroscopic Characterization Techniques for Diethyl Ether Research
Spectroscopic Methodologies Development and Application
Spectroscopic techniques play a vital role in understanding the vibrational modes, electronic transitions, and quantum interactions of diethyl ether. These methods offer unique fingerprints for identification and provide valuable data for mechanistic investigations and interaction studies.
Infrared (FT-IR) Spectroscopy for Interaction Studies
Infrared (IR) spectroscopy is a powerful tool for identifying and characterizing the molecular structure of diethyl ether based on its unique vibrational modes. The IR spectrum of diethyl ether serves as a molecular fingerprint, aiding in its distinction from other compounds. ucsc.edu A characteristic absorption band for diethyl ether in IR spectroscopy is the C-O stretching vibration, typically appearing in the range of 1000-1300 cm⁻¹, with dialkyl ethers like diethyl ether showing this band around 1100-1150 cm⁻¹. fiveable.mepressbooks.pub Other characteristic IR bands for ethers include C-H stretching (2800-3000 cm⁻¹) and C-H bending (1300-1500 cm⁻¹). fiveable.me
FT-IR spectroscopy is particularly useful for studying the interactions of diethyl ether with other molecules, such as hydrogen bonding. Studies have investigated the interaction between diethyl ether and methanol (B129727) using FT-IR spectral analysis, focusing on the solvation effects on the frequencies of O-H stretching vibrations in methanol complexes with ethers. researchgate.net This analysis helps to quantify the change in the strength of hydrogen bonds due to cooperative interactions. researchgate.net
Furthermore, in situ diffuse-reflectance Fourier-transform infrared spectroscopy (DRIFTS) has been employed to study the adsorption and reactions of diethyl ether on surfaces like SnO₂/rGO films at different temperatures. cambridge.org Absorption peaks corresponding to the C-O-C stretching vibration (around 1117-1129 cm⁻¹), C-C stretching (around 1050 cm⁻¹), C-O stretching (around 1086 cm⁻¹), CH₂ deformation (around 1475 cm⁻¹), and CH₃ deformation vibrations (around 1397-1402 cm⁻¹) of adsorbed diethyl ether have been identified. cambridge.org Changes in these peaks at different temperatures provide insights into the reaction mechanisms occurring on the surface. cambridge.org
Quantum Optical Techniques (e.g., Entangled Two-Photon Spectroscopy) in Chemical Interactions
Quantum optical techniques, such as entangled two-photon spectroscopy (ETPA), offer unique ways to probe molecular interactions and electronic states. While classical two-photon absorption (TPA) depends on the intensity squared of the incident light, ETPA exhibits a linear dependence on intensity, behaving as if only one photon were present. rsc.org This non-classical interaction can provide different spectral information compared to classical TPA or one-photon absorption. rsc.orgnih.gov
Research has explored the interaction of anesthetic ethers with entangled photons. One study investigated the linear and non-linear optical properties of halogenated ethers (sevoflurane and isoflurane) and nonhalogenated diethyl ether using techniques including entangled two-photon spectroscopy. nih.gov This study found that while the halogenated ethers interacted with pairs of 800 nm entangled photons, nonhalogenated diethyl ether did not exhibit such interaction under the tested conditions. nih.gov This suggests that the presence of halogen atoms may play a role in the entangled two-photon absorption properties of ethers at this specific wavelength. nih.gov The entangled two-photon absorption cross-section can differ from classical TPA and does not necessarily follow classical two-photon molecular design principles. rsc.org
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying components in mixtures containing diethyl ether, as well as for assessing its purity.
Gas Chromatography (GC) for Process Monitoring and Product Analysis
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like diethyl ether. It is particularly valuable for determining the purity of diethyl ether and for analyzing its presence and concentration in various mixtures. sigmaaldrich.comavantorsciences.com GC is suitable for the quantitative analysis of diethyl ether, with some grades of diethyl ether specifically produced and tested for suitability in GC applications, including those using Electron Capture Detectors (ECD) and Flame Ionization Detectors (FID). sigmaaldrich.commerckmillipore.comanalytics-shop.com
GC methods have been developed and validated for the determination of diethyl ether residues in various matrices, such as shellfish extracts, utilizing techniques like headspace gas chromatography coupled with mass spectrometric detection (GC-MS). nih.govfood.gov.uk These methods employ internal standards, such as deuterated analogues, to ensure accurate quantification. nih.gov Typical validation parameters for such GC-MS methods include limits of detection and quantitation, as well as linearity and recovery in the relevant matrix. nih.gov For example, a headspace GC-MS method for diethyl ether and acetone (B3395972) residues in shellfish extracts reported limits of detection and quantitation of 2 µg/mL and 7 µg/mL, respectively, with good linearity and recovery rates. nih.gov
GC is also used for process monitoring in reactions or applications involving diethyl ether. It can be used to track the consumption of diethyl ether or the formation of products and byproducts. The ability of GC to separate volatile components makes it suitable for analyzing complex reaction mixtures. tajhizkala.ircsic.esresearchgate.net For instance, GC is used in the analysis of plant sterols, where diethyl ether mixtures are employed in sample preparation and extraction steps prior to GC analysis. aocs.org Different grades of diethyl ether with specified purity levels (e.g., ≥99.5% by GC) and controlled levels of impurities like water, non-volatile matter, and peroxides are available for analytical applications like GC. sigmaaldrich.comavantorsciences.com
Diethyl Ether As a Solvent and Reagent in Contemporary Chemical Synthesis
Role in Organometallic Chemistry
Diethyl ether plays a pivotal role as a solvent in organometallic chemistry, primarily due to its aprotic nature and its ability to solvate and stabilize highly reactive organometallic species. utexas.eduscribd.com Its ether functional group, with its lone pairs of electrons on the oxygen atom, allows it to coordinate with metal centers, a feature that is critical for both the formation and reactivity of key reagents. libretexts.orglibretexts.org
Diethyl ether is a quintessential solvent for the preparation of Grignard reagents (RMgX), which are formed by the reaction of an organic halide with magnesium metal. wisc.edulibretexts.orglibretexts.org The suitability of diethyl ether for this role is not coincidental but is based on a specific set of properties that are crucial for the stability and reactivity of the Grignard reagent. utexas.edu
One of the most critical properties of diethyl ether is that it is an aprotic (non-acidic) solvent. utexas.eduquora.com Grignard reagents are potent nucleophiles and strong bases that would be readily protonated and destroyed by protic solvents like water or alcohols. utexas.eduscribd.com Diethyl ether's lack of acidic protons ensures the Grignard reagent remains intact and reactive. utexas.eduquora.com
Furthermore, the oxygen atom in diethyl ether possesses lone pairs of electrons that coordinate with the magnesium atom of the Grignard reagent. libretexts.orglibretexts.org This coordination forms a stabilizing complex, which is essential for the reagent's formation and solubility in the solvent. libretexts.orglibretexts.org The ether's ability to solvate the magnesium cation electrostatically stabilizes the ionic magnesium-halogen bond. utexas.eduscribd.com In solution, the structure is more complex than the simple "RMgX" formula suggests, existing in an equilibrium known as the Schlenk Equilibrium, which includes the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.org
The reaction involves the nucleophilic carbon of the Grignard reagent attacking an electrophilic carbon, such as the one in a carbonyl group, to form new carbon-carbon bonds—a cornerstone of synthetic organic chemistry. libretexts.orgwisc.edu This reaction is a common method for synthesizing primary, secondary, and tertiary alcohols. wisc.edulibretexts.org
Table 1: Properties of Diethyl Ether Favoring Grignard Reagent Formation
| Property | Significance in Grignard Reactions |
| Aprotic Nature | Prevents the destruction of the highly basic Grignard reagent through protonation. utexas.eduquora.com |
| Lewis Basicity | The oxygen atom's lone pairs coordinate to the magnesium center, forming a stable complex. libretexts.orglibretexts.org |
| Solvating Ability | Effectively solvates the magnesium cation, stabilizing the ionic Mg-X bond. utexas.eduscribd.com |
| Relative Inertness | Does not react with the highly nucleophilic Grignard reagent. quora.com |
| Low Boiling Point | Facilitates easy removal from the reaction mixture after the reaction is complete. ck12.orgyoutube.com |
In addition to its role with magnesium-based reagents, diethyl ether is also used in the chemistry of organolithium compounds (RLi). chemarticle.com These reagents can be prepared by reacting an alkyl halide with lithium metal, sometimes using diethyl ether as a solvent. chemarticle.com
However, the interaction between diethyl ether and organolithium reagents is more complex and less stable than with Grignard reagents. Diethyl ether can be slowly attacked by the highly reactive alkyl lithium compound, meaning the reagent must often be used immediately after its preparation. libretexts.orglibretexts.orglibretexts.org For this reason, non-coordinating solvents like pentane (B18724) or hexane (B92381) are often preferred for the synthesis and storage of alkyl lithium reagents. libretexts.orglibretexts.org
The coordinating ability of diethyl ether is evident in its interaction with other lithium-based systems. For instance, in studies involving lithium β-diketiminate complexes, diethyl ether has been shown to coordinate directly to the lithium atom. rsc.org This coordination can induce structural and photophysical changes. Research has demonstrated that the coordination of diethyl ether to a two-coordinate lithium β-diketiminate complex leads to a three-coordinate species. rsc.org This change in coordination geometry weakens the existing bonds within the complex, such as the lithium-nitrogen bonds, and can lead to a quenching of the material's solid-state luminescence. rsc.org
Application in Extraction and Separation Processes
Diethyl ether is a widely used organic solvent in liquid-liquid extraction, a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids. ck12.orgdartmouth.edupitt.edu Its effectiveness in this role stems from a combination of key physical properties. ck12.org
It is considered a relatively non-polar solvent, which allows it to dissolve a broad spectrum of non-polar and slightly polar organic compounds. ck12.orgyoutube.com Crucially, it is immiscible with water, which is a polar solvent. ck12.orgpitt.edu This immiscibility allows for the formation of two distinct layers when mixed, enabling the separation of compounds that partition differently between the polar aqueous phase and the non-polar organic phase. dartmouth.edu
Another significant advantage of diethyl ether in extraction is its low boiling point of 34.6 °C. youtube.comwikipedia.org This high volatility makes it easy to remove from the extracted compound by simple evaporation, which is a highly desirable feature in laboratory and industrial settings. ck12.orgyoutube.com Furthermore, diethyl ether has a lower density (0.713 g/cm³) than water (1.0 g/cm³), meaning it will form the upper layer in an extraction with an aqueous solution, which aids in its physical separation. dartmouth.edupitt.edu While largely immiscible, diethyl ether does have a slight solubility in water (6.05 g per 100 ml at 25 °C). wikipedia.org
Table 2: Physical Properties of Diethyl Ether Relevant to Extraction
| Property | Value | Significance for Extraction |
| Boiling Point | 34.6 °C | Easy to remove from the solute after extraction via evaporation. youtube.comwikipedia.org |
| Density | 0.713 g/cm³ | Less dense than water, forming the top layer for easy separation. dartmouth.edupitt.edu |
| Polarity | Relatively non-polar | Dissolves a wide range of organic compounds. ck12.orgyoutube.com |
| Miscibility with Water | Immiscible | Forms a separate layer from the aqueous phase, which is essential for liquid-liquid extraction. ck12.orgpitt.edu |
| Solubility in Water | 6.05 g / 100 mL (at 25 °C) | Has a slight but significant solubility in the aqueous phase. wikipedia.org |
Influence on Reaction Selectivity and Yield in Organic Transformations
The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing both the yield and the selectivity of the products formed. In the case of Grignard reactions, the use of diethyl ether is fundamental to achieving a high yield. utexas.edufiveable.me By stabilizing the reagent and preventing its decomposition, the ether ensures that the nucleophile is available to participate in the desired carbon-carbon bond-forming reaction. libretexts.orglibretexts.org Without a suitable aprotic, coordinating solvent like diethyl ether, the yield of Grignard reactions would be negligible. utexas.edu
Beyond enabling reactions, diethyl ether can itself be a reactant where its transformation is subject to selectivity. In the catalytic elimination of diethyl ether over solid acid catalysts, such as tungsten Keggin heteropoly acids (HPAs), the reaction can be directed to yield different products based on the conditions. nih.govacs.org This process involves the conversion of diethyl ether into ethene and ethanol (B145695). nih.govnih.gov Research has shown that the reaction proceeds through a consecutive pathway: diethyl ether first eliminates to form ethene and ethanol, and then the ethanol can further dehydrate to produce more ethene and water. nih.govnih.gov
The selectivity of this process is highly dependent on the reaction temperature. nih.gov At lower temperatures, the production of ethanol is more significant, but as the temperature increases, the selectivity shifts dramatically toward ethene. nih.gov At temperatures between 220–250 °C, the conversion of diethyl ether can reach nearly 100%, with the yield of ethene being as high as 98%. nih.govacs.org
Table 3: Effect of Temperature on Diethyl Ether Conversion and Product Selectivity over HPA Catalysts
| Temperature (°C) | Diethyl Ether Conversion (%) | Ethene Selectivity (%) | Ethanol Selectivity (%) |
| 130-160 | Low (e.g., 12% at 160°C) | Moderate | Moderate |
| 200 | 70-75% | Increasing | Decreasing |
| 220-250 | ~97-99% | ~95-98% | Almost 0% |
| (Data adapted from studies on heteropoly acid catalysts) nih.gov |
Use in Polymer and Materials Science Synthesis (e.g., Cellulose (B213188) Plastics Production)
Diethyl ether also serves as a solvent in the field of polymer and materials science. wikipedia.org A notable application is in the production of cellulose-based plastics. wikipedia.org Cellulose, a naturally abundant polymer, is insoluble and cannot be melted due to its crystalline and hydrogen-bonded structure. researchgate.net To make it processable, cellulose must be chemically modified to form derivatives such as cellulose esters or cellulose ethers. researchgate.net
Diethyl ether is used as a solvent in the manufacturing of some of these cellulose plastics, like cellulose acetate. wikipedia.org The derivatives, such as ethyl cellulose, are used as plastic materials in applications where toughness and appearance are important, such as in spectacle frames and toys. researchgate.net Cellulose ethers have a wide range of applications in various industries, including construction, food and beverages, cosmetics, and pharmaceuticals. celotech.com To modify the mechanical properties of these polymers for specific uses, such as for the film coating on tablets, plasticizers are often added. nih.gov The development of plastics from renewable sources like cellulose is an area of ongoing research aimed at reducing reliance on petroleum-based polymers. eucyskatowice2024.eu
Environmental Chemistry and Atmospheric Fate of Diethyl Ether
Biodegradation and Environmental Remediation Strategies
While atmospheric degradation is the primary fate of diethyl ether, its behavior in soil and water is also of environmental interest, particularly in cases of industrial spills or improper disposal.
Aqueous screening studies have generally indicated that diethyl ether is resistant to biodegradation in environmental media. taylorfrancis.com Many ethers are known for their recalcitrance to microbial degradation. nih.gov However, specific microorganisms have been identified that are capable of degrading diethyl ether. For instance, a strain of Rhodococcus sp., designated DEE5151, isolated from diethyl ether-containing enrichment cultures, has been shown to degrade various ethers, including diethyl ether. nih.gov The degradation mechanism appears to involve the initial oxidation at the α-carbon position. nih.gov
Furthermore, a fungal strain, Graphium sp., can utilize diethyl ether as a sole carbon and energy source and can co-oxidize other ether pollutants like methyl tert-butyl ether (MTBE) in the presence of diethyl ether. nih.gov The cometabolism of other ether pollutants has also been observed in the presence of diethyl ether, suggesting that its presence could potentially facilitate the breakdown of other recalcitrant compounds. acs.org
Given its high volatility and mobility in soil, environmental remediation strategies for diethyl ether contamination would likely focus on a combination of approaches. taylorfrancis.com
Bioremediation: This strategy would involve the use of microorganisms, such as the identified Rhodococcus and Graphium species, to break down the contaminant. Bioaugmentation, the introduction of specific microbes to a contaminated site, could be a viable option. nih.gov Biostimulation, which involves modifying the environment to encourage the growth of indigenous degrading microorganisms, could also be employed.
Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants. While specific studies on the phytoremediation of diethyl ether are limited, the general principles could be applicable. Plants could potentially take up diethyl ether from the soil and water, and either metabolize it or release it into the atmosphere through transpiration, where it would then undergo atmospheric degradation. researchgate.net
Advanced Oxidation Processes (AOPs): These are chemical treatment processes that generate highly reactive species, such as hydroxyl radicals, to oxidize and degrade organic pollutants. youtube.com AOPs could be applied as an in situ or ex situ treatment method for soil and groundwater contaminated with diethyl ether.
| Strategy | Description | Applicability to Diethyl Ether |
|---|---|---|
| Bioremediation | Use of microorganisms to degrade contaminants. | Applicable, especially with specific ether-degrading strains like Rhodococcus sp. and Graphium sp. |
| Phytoremediation | Use of plants to remove or degrade contaminants. | Potentially applicable for uptake and subsequent atmospheric release and degradation. |
| Advanced Oxidation Processes (AOPs) | Chemical processes generating highly reactive radicals to destroy contaminants. | Potentially effective for the chemical destruction of diethyl ether in soil and water. |
Diethyl Ether in Advanced Fuel and Combustion Research
Integration in Alternative Fuel Formulations
The integration of diethyl ether into existing and alternative fuel streams is a key area of research, aimed at improving engine performance and reducing environmental impact. Its miscibility with fuels like diesel and ethanol (B145695) makes it a versatile blending agent. laballey.com
Diethyl ether is effectively blended with both conventional fossil diesel and biofuels such as biodiesel and bioethanol. mdpi.com In biodiesel-ethanol blends, the addition of a small percentage of DEE can address some of the challenges posed by ethanol, such as its lower cetane number. mdpi.comresearchgate.net For instance, a blend consisting of 76% biodiesel, 19% ethanol, and 5% DEE (B76E19DEE5) has been studied to evaluate its performance and emission characteristics against other biofuel blends and conventional diesel. mdpi.comresearchgate.net The addition of less viscous fuels like DEE or ethanol to biodiesel can also improve fuel spray characteristics and prevent clogging issues in cold weather associated with biodiesel's higher viscosity and pour point. mdpi.com Similarly, DEE has been blended with unleaded gasoline and ethanol in spark-ignition engines, where it contributes to improved combustion and performance. atlantis-press.comscitepress.org
The primary motivation for using diethyl ether as a fuel additive lies in its ability to significantly enhance key fuel properties. DEE is characterized by an exceptionally high cetane number, reported to be greater than 125, which is a measure of a fuel's auto-ignition quality in a compression ignition engine. mdpi.comenergy.gov This high cetane number facilitates more rapid and reliable ignition.
Furthermore, DEE is an oxygenated fuel, containing 21.6% oxygen by weight. mdpi.com The presence of this oxygen within the fuel molecule promotes more complete and cleaner combustion, which is instrumental in reducing certain exhaust emissions. mdpi.com The combination of a high cetane number and oxygen content makes DEE a potent additive for improving the combustion characteristics of lower-cetane fuels like ethanol and for reducing soot formation in diesel and biodiesel blends. mdpi.comresearchgate.net
| Property | Diethyl Ether (DEE) | Diesel Fuel | Ethanol |
|---|---|---|---|
| Cetane Number | >125 | 40–55 | ~8 |
| Oxygen Content (wt%) | 21.6% | ~0% | 34.7% |
| Lower Heating Value (MJ/kg) | ~33.8 | ~42.5 | ~26.8 |
Combustion Kinetics and Engine Performance Studies
The study of diethyl ether's combustion behavior provides fundamental insights into its role in engine performance and emission formation. Research encompasses the analysis of ignition characteristics, flame propagation, and the detailed profile of pollutants generated during combustion.
Ignition delay is a critical parameter in compression-ignition engines, influencing combustion efficiency and the formation of pollutants. Studies using shock tubes and rapid compression machines have shown that diethyl ether has very short ignition delay times due to its high reactivity. kit.edu Research conducted behind reflected shock waves at temperatures from 1050 to 1600 K demonstrated that DEE's ignition delay times increase with a higher equivalence ratio (a richer fuel-air mixture) and decrease with higher pressure. When added to other fuels, such as primary reference fuels (PRF) or methane, DEE drastically increases the reactivity of the mixture, significantly shortening the ignition delay, particularly in the low to intermediate temperature range (650-1250 K). kit.eduicders.org This property makes DEE an effective ignition enhancer, promoting more stable combustion. kit.edu
Laminar flame speed is a fundamental property of a fuel that is crucial for understanding combustion phenomena and for validating chemical kinetic models. acs.org Experimental studies on diethyl ether-air mixtures have been conducted using methods like the flat-flame burner and spherically propagating flames. acs.orgscite.ai These studies show that the maximum laminar burning velocity for DEE in the air at atmospheric pressure occurs at a slightly fuel-rich equivalence ratio of approximately 1.10 to 1.15. scite.aiuniversityofgalway.ienih.gov As expected, the laminar burning velocity increases with higher initial gas mixture temperatures and decreases as pressure increases. acs.orgscite.ai This data is vital for designing and simulating combustion processes in engines.
The impact of diethyl ether on engine emissions is a primary focus of research. Its high oxygen content generally leads to more complete combustion, significantly affecting the emission profile.
Particulate Matter (PM) and Smoke: The addition of DEE to diesel and biodiesel blends consistently leads to a substantial reduction in particulate matter and smoke opacity. longdom.orgmdpi.com The fuel-bound oxygen promotes the oxidation of soot precursors, resulting in cleaner combustion. mdpi.commdpi.com
Carbon Monoxide (CO) and Hydrocarbons (HC): Blending DEE with diesel, biodiesel, or gasoline typically reduces CO and unburned hydrocarbon (HC) emissions. atlantis-press.comscitepress.orglongdom.org The improved combustion efficiency ensures that more of the fuel is converted to carbon dioxide and water. atlantis-press.com However, in some cases, such as in biodiesel-ethanol blends, the addition of DEE led to an increase in total hydrocarbon (THC) emissions compared to a blend without DEE, which was attributed to the blend's high volatility and enthalpy of vaporization. mdpi.com
Nitrogen Oxides (NOx): The effect of DEE on NOx emissions is more complex and can be contradictory depending on the specific blend and engine operating conditions. researchgate.net Several studies report a reduction in NOx emissions when DEE is added to biodiesel-ethanol or diesel blends. mdpi.comresearchgate.netresearchgate.net This reduction is often attributed to the high latent heat of vaporization of DEE and its blends, which can lower the peak combustion temperature—a key factor in NOx formation. mdpi.comresearchgate.net Conversely, other studies have observed an increase in NOx emissions, which may be due to the higher cetane number advancing the combustion timing and the increased availability of oxygen. researchgate.netproquest.com
| Emission | B76E19DEE5 vs. B80E20 (Biodiesel-Ethanol) | B76E19DEE5 vs. B100 (Biodiesel) |
|---|---|---|
| Nitrogen Oxides (NOx) | Significant reductions (3% to 13%) | Lower at higher loads |
| Total Hydrocarbons (THC) | Increased | Increased |
| Carbon Monoxide (CO) | Reductions (3% to 14%) at higher loads | Lower at higher loads |
Data synthesized from research on a DI mechanical diesel engine. mdpi.comresearchgate.net
Low-Temperature Oxidation Chemistry Studies
The low-temperature oxidation of diethyl ether (DEE) is characterized by high reactivity, a phenomenon largely attributed to the ether functional group which weakens the adjacent C-H bonds, thereby facilitating H-atom abstraction. acs.org Experimental studies, often conducted in jet-stirred reactors (JSR) and laser photolysis flow reactors, have provided significant insights into the complex chemical kinetics of DEE at temperatures ranging from 400 to 900 K and at elevated pressures. acs.orgosti.govbohrium.com
One of the defining features of DEE's low-temperature combustion is the presence of a negative temperature coefficient (NTC) regime. acs.orgbohrium.com Research has shown that DEE exhibits an uncommon behavior with two distinct NTC zones. acs.orgbohrium.com The first NTC zone is primarily governed by the competition between the reaction of QOOH radicals with O₂ to form O₂QOOH and the decomposition of QOOH into two acetaldehyde (B116499) molecules and a hydroxyl radical. acs.orgbohrium.com The second NTC zone is controlled by the competition between the reaction of the fuel radical (R) with O₂ to form RO₂ and the β-scission of the fuel radical itself. acs.orgbohrium.com Increasing pressure has been observed to weaken both NTC zones by stabilizing the RO₂ radical and promoting HO₂ chemistry. acs.orgbohrium.com
Detailed speciation studies have been crucial in elucidating the intricate reaction pathways. Using advanced techniques like high-resolution mass spectrometry, researchers have identified a vast array of intermediates and products. researchgate.netbohrium.com These include hydroperoxides, diols, carbonyl hydroperoxides, acetic acid, di-keto ethers, and various cyclic ethers. researchgate.net Furthermore, highly oxygenated molecules such as keto-dihydroperoxides and keto-trihydroperoxides have been detected, highlighting the complexity of the oxidation mechanism at low temperatures. researchgate.net The major products observed at temperatures around 298 K and below are typically ethyl formate (B1220265) and ethyl acetate. researchgate.net
Kinetic models have been developed to simulate the experimental observations, although discrepancies sometimes exist. acs.orgresearchgate.netbohrium.com For instance, while models can often predict the behavior of key species at low temperatures, they may underpredict fuel consumption at intermediate temperatures, indicating that further refinement of the chemical kinetic mechanisms is necessary. acs.orgbohrium.com
Table 1: Experimental Conditions for Diethyl Ether Oxidation Studies
| Parameter | Value | Reference |
|---|---|---|
| Reactor Type | Supercritical Pressure Jet-Stirred Reactor (SP-JSR) | acs.orgbohrium.com |
| Temperature Range | 400–900 K | acs.orgbohrium.com |
| Pressure | 10 and 100 atm | acs.orgbohrium.com |
Table 2: Major Classes of Identified Low-Temperature Oxidation Products
| Product Class | Specific Examples | Reference |
|---|---|---|
| Hydroperoxides | C₄H₁₀O₃ | researchgate.net |
| Carbonyl Hydroperoxides | C₄H₈O₄ | researchgate.net |
| Acids | Acetic Acid | researchgate.net |
| Di-keto Ethers | C₄H₆O₃ | researchgate.net |
| Cyclic Ethers | C₄H₈O₂ | researchgate.net |
| Highly Oxygenated Molecules | Keto-dihydroperoxides (C₄H₈O₆), Keto-trihydroperoxides (C₄H₈O₈) | researchgate.net |
Non-Boltzmann Effects in Chain Branching Processes
A significant challenge in accurately modeling this process has been the discrepancy between theoretical calculations and experimental observations. osti.govacs.orgacs.org Ab initio calculations of the rate constant for the key KHP decomposition step (KHP ⇄ •OQ'O + •OH) are one to two orders of magnitude slower than the empirical values that are required in kinetic models to match experimental data. osti.govacs.orgacs.org To resolve this disparity, the role of non-Boltzmann (nB) reaction sequences has been explored and quantified. osti.govacs.orgacs.org
Table 3: Key Species in Diethyl Ether Low-Temperature Chain Branching
| Compound Name | Chemical Formula/Representation | Role in Chain Branching |
|---|---|---|
| Hydroperoxyalkyl radical | •QOOH | Precursor to ketohydroperoxide |
| Peroxy-hydroperoxyalkyl radical | •OOQOOH | Intermediate in KHP formation |
| Ketohydroperoxide | KHP | Key species for chain branching; decomposes to •OH and •OQ'O |
| Hydroxyl radical | •OH | Highly reactive radical that propagates oxidation |
Q & A
Q. What are the critical safety considerations when designing experiments involving diethylethylether?
this compound's high volatility and flammability necessitate rigorous safety protocols. Experiments should be conducted in well-ventilated fume hoods, with spark-free equipment and grounding to prevent static discharge. Storage must adhere to NFPA guidelines, using approved containers away from oxidizers. Emergency protocols for spills or fires should include CO₂ or dry chemical extinguishers .
Q. How can researchers optimize solvent selection when using this compound in extraction processes?
Solvent choice depends on polarity, boiling point, and compatibility with target compounds. For lipid or alkaloid extraction, this compound’s low polarity (dielectric constant ~4.3) and rapid evaporation (b.p. 34.6°C) make it ideal. Compare with alternatives like dichloromethane (higher density) or hexane (lower polarity) using Hansen solubility parameters. Validate via GC-MS to confirm no solvent interference .
Q. What purification methods are recommended for this compound to eliminate peroxides?
Peroxide formation is a critical hazard. Purify via distillation over sodium hydroxide or molecular sieves, followed by testing with KI/starch paper. For high-purity requirements, use inhibitor-free grades and store under inert gas. Periodic FTIR or Raman spectroscopy can monitor degradation .
Advanced Research Questions
Q. How do experimental parameters influence the kinetic stability of this compound in catalytic reactions?
Kinetic stability under catalysis (e.g., Grignard reactions) depends on temperature, moisture, and catalyst type. Use Arrhenius plots to model degradation rates. For example, Mg-based catalysts accelerate ether cleavage at >40°C. Monitor via in situ NMR or HPLC to track byproduct formation .
Q. What analytical techniques resolve contradictions in this compound’s solvent effects on reaction yields?
Contradictory yield data often arise from trace impurities or solvent-ligand interactions. Apply multivariate analysis (e.g., PCA) to isolate variables. Compare results from controlled experiments using GC-MS (purity) and XPS (surface interactions). Cross-validate with computational models (DFT) to identify solvent-substrate binding energies .
Q. How can researchers design studies to assess this compound’s role in altering membrane permeability in biological systems?
Use fluorescence anisotropy or patch-clamp electrophysiology to quantify membrane fluidity changes. Prepare lipid bilayers with varying cholesterol content and expose to this compound at physiological concentrations. Correlate results with MD simulations to predict permeability coefficients .
Methodological Guidance Tables
Data Contradiction Analysis Framework
Identify Variables : Trace impurities, environmental conditions (humidity, light).
Cross-Validation : Replicate experiments with purified solvents and controlled atmospheres.
Statistical Tools : Apply ANOVA or Bayesian inference to assess significance .
Mechanistic Modeling : Use DFT or QSAR to predict solvent behavior under conflicting conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
